molecular formula C18H23Cl2N3O B2596733 N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide CAS No. 1147389-60-3

N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide

Numéro de catalogue B2596733
Numéro CAS: 1147389-60-3
Poids moléculaire: 368.3
Clé InChI: UXMISZQCHYFTIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide, also known as JNJ-31001074, is a novel small molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including circadian rhythm, cell cycle progression, and DNA damage response. JNJ-31001074 has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mécanisme D'action

N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide is a selective inhibitor of CK1δ, which plays a crucial role in the regulation of various cellular processes. CK1δ is involved in the phosphorylation of various proteins, including p53, PER2, and β-catenin. The inhibition of CK1δ by this compound leads to the dysregulation of these pathways, resulting in the inhibition of cell growth and the induction of apoptosis in cancer cells. In Alzheimer's disease, the inhibition of CK1δ by this compound leads to the reduction of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, the inhibition of CK1δ by this compound leads to the protection of dopaminergic neurons, which are lost in the disease.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to inhibit the activity of CK1δ, leading to the dysregulation of various cellular pathways, including the cell cycle, apoptosis, and DNA damage response. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons, which are lost in the disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide has several advantages for lab experiments, including its selectivity for CK1δ, its potency, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its complex synthesis route, its low solubility, and its potential toxicity in vivo.

Orientations Futures

There are several future directions for the research on N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its synthesis route to improve its yield and purity. Additionally, further studies are needed to investigate its potential toxicity in vivo and its pharmacokinetic properties. Finally, the development of more potent and selective inhibitors of CK1δ may lead to the discovery of more effective therapeutic agents.

Méthodes De Synthèse

The synthesis of N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis route is complex and involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it has been described in detail in the literature.

Applications De Recherche Scientifique

N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide has been extensively studied in preclinical models, and the results have shown its potential as a therapeutic agent for various diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons.

Propriétés

IUPAC Name

N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)methyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2N3O/c1-23(11-14-7-6-8-15(19)17(14)20)12-16(24)22-18(13-21)9-4-2-3-5-10-18/h6-8H,2-5,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMISZQCHYFTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.